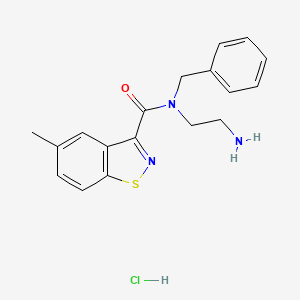

N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the introduction of an azomethine group by the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing a carbonyl group such as 2’-hydroxyacetophenone, salicylaldehyde, pyrrole-2-carboxaldehyde, acetylacetone and ethyl acetoacetate .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations : The synthesis of related benzothiazole compounds and their transformations are a key area of research. For instance, El’chaninov et al. (2018) discuss the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, which is a compound with a similar benzothiazole structure (El’chaninov et al., 2018).

Diuretic Activity : Research has also been conducted on the diuretic activity of benzothiazole derivatives. Yar and Ansari (2009) synthesized a series of biphenyl benzothiazole-2-carboxamide derivatives and found that one of these compounds showed promising diuretic activity (Yar & Ansari, 2009).

Potential Antipsychotic Agents : The evaluation of heterocyclic carboxamides, including benzothiazole derivatives, as potential antipsychotic agents has been a focus. Norman et al. (1996) synthesized and evaluated various heterocyclic analogues for their binding to dopamine and serotonin receptors, finding some derivatives with potent in vivo activities (Norman et al., 1996).

Inhibition of Cathepsins : Another study by Lukić et al. (2017) synthesized novel benzothiazole derivatives and tested them for inhibition of cathepsins B and K, finding significant inhibition by certain derivatives (Lukić et al., 2017).

Antitumor Activity : The antitumor activities of benzothiazole derivatives have been extensively studied. For instance, Chua et al. (1999) explored the synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigated their antitumor activities, revealing significant findings (Chua et al., 1999).

Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives involving benzothiazole and evaluated their in vitro antimicrobial activity, observing variable and modest activity against bacteria and fungi (Patel et al., 2011).

Thermal Decomposition Studies : Uchida et al. (1981) studied the thermal decomposition of N,O-Diacyl-N-t-butylhydroxylamines, which are related to benzothiazole derivatives, providing insights into the stability and decomposition pathways of these compounds (Uchida et al., 1981).

Fluorescent and Colorimetric pH Probe Development : Research by Diana et al. (2020) developed a highly water-soluble fluorescent and colorimetric pH probe using a benzothiazole moiety, highlighting its potential application in intracellular pH imaging (Diana et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS.ClH/c1-13-7-8-16-15(11-13)17(20-23-16)18(22)21(10-9-19)12-14-5-3-2-4-6-14;/h2-8,11H,9-10,12,19H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSRXJNAABEIBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SN=C2C(=O)N(CCN)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-N-benzyl-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2368119.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone](/img/structure/B2368124.png)

![N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2368126.png)

![benzyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2368128.png)

![2-[3-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2368130.png)

![3-(3,4-dimethylphenyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2368132.png)

![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)